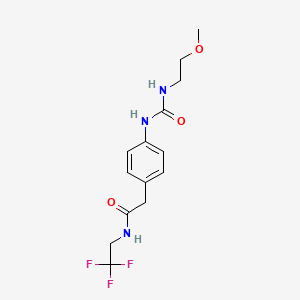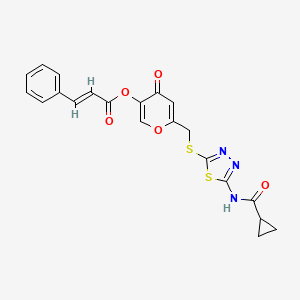
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamate derivatives are known to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties . Thiadiazole is a heterocyclic compound that is also found in various pharmacologically active compounds .
Synthesis Analysis
Cinnamate derivatives can be synthesized using various methods. One approach involves the Heck reaction, a palladium-catalyzed carbon-carbon cross-coupling reaction . Thiadiazoles can be synthesized from thiosemicarbazides by cyclization .Molecular Structure Analysis
The molecular structure of cinnamate derivatives and thiadiazoles can vary greatly depending on the substituents attached to the core structure. The presence of different functional groups can significantly influence the properties of the compound .Chemical Reactions Analysis
Cinnamates can undergo various chemical reactions, including E-Z isomerization and [2+2] cycloaddition reactions under UV irradiation . Thiadiazoles can participate in various reactions depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of cinnamate and thiadiazole derivatives can vary greatly depending on their structure. Factors such as solubility, melting point, and reactivity can be influenced by the presence of different functional groups .Wissenschaftliche Forschungsanwendungen
Cinnamic acid derivatives have garnered significant interest due to their diverse pharmacological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. Among these derivatives, cinnamamides stand out as an intriguing scaffold within medicinal chemistry. They have been incorporated into synthetic compounds with therapeutic potential, such as neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory agents .
Enzymatic Synthesis
In a recent study, researchers developed a highly efficient method for synthesizing cinnamamides from methyl cinnamates and phenylethylamines. The key features of this approach include:
- Application Potential:
Electro-Organic Synthesis
An alternative approach involves electro-organic methods. Researchers have successfully synthesized methyl cinnamate derivatives through the Heck reaction under green conditions. This environmentally friendly method offers a promising avenue for efficient compound synthesis .
Deep Eutectic Solvents (DESs)
Green deep eutectic solvents (DESs) have been applied to catalyze the esterification of methanol and cinnamic acid, resulting in the synthesis of methyl cinnamate. DESs, such as ChCl-PTSA, ChCl-2PTSA, and ChCl-3PTSA, provide a sustainable and efficient platform for chemical transformations .
Other Potential Applications
While the above methods highlight specific aspects of cinnamamide synthesis, further research could explore additional applications, including:
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c25-16-10-15(12-30-21-24-23-20(31-21)22-19(27)14-7-8-14)28-11-17(16)29-18(26)9-6-13-4-2-1-3-5-13/h1-6,9-11,14H,7-8,12H2,(H,22,23,27)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBPEWLKCUCBKC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

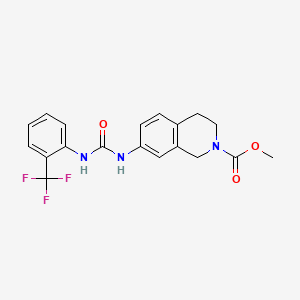

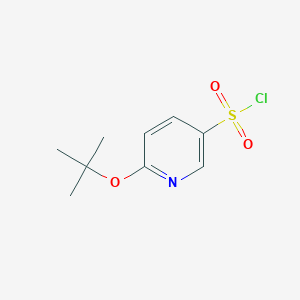




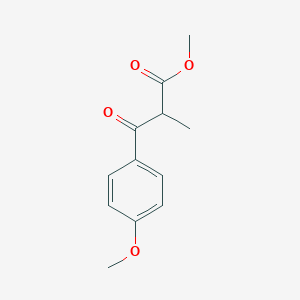
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2675134.png)
![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2675138.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B2675142.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2675145.png)
![1-benzyl-N-cyclohexyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2675146.png)
